molecular formula C20H22N2O2 B1163473 Taberdivarine H CAS No. 1662688-34-7

Taberdivarine H

Cat. No.: B1163473
CAS No.: 1662688-34-7
M. Wt: 322.4 g/mol
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Description

Taberdivarine H is a bisindole monoterpenoid indole alkaloid (MIA) isolated from plants of the genus Tabernaemontana . It belongs to the aspidosperma-type structural class, a category of natural products renowned for their complex structures and significant biological activities . Bisindole alkaloids like this compound are formed through the coupling of two monomeric indole units, a process often associated with enhanced biological potency, particularly in the field of oncology . This compound is of high interest in pharmacological research due to the well-documented cytotoxic properties of related bisindole alkaloids. Compounds with similar structures from the same plant source have demonstrated significant cytotoxicity against various human cancer cell lines, suggesting potential mechanisms of action such as inducing apoptosis or arresting the cell cycle . The study of this compound contributes to the vital exploration of natural products as a source for developing new anticancer agents . Please note: This product is intended for research purposes only, not for human use. It is strictly for laboratory use and should be handled by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYUFXAXLKULGV-SFQLIIISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation Methodologies of Taberdivarine H

Botanical Sources and Chemotaxonomy of Producing Species

The genus Tabernaemontana, belonging to the Apocynaceae family, is a well-known source of structurally diverse monoterpenoid indole (B1671886) alkaloids. nih.govsci-hub.senih.gov These plants are distributed throughout tropical and some subtropical regions. sci-hub.se The chemical composition, particularly the alkaloid profile, is often used as a chemotaxonomic marker to classify species within this genus due to challenges in morphological classification. sci-hub.se

Tabernaemontana divaricata as a Source

Tabernaemontana divaricata, commonly known as crape jasmine, is a widely distributed species in the Yunnan and Guangxi Provinces of China. nih.gov It is utilized in folk medicine for treating conditions like sore throat and hypertension. nih.gov Phytochemical investigations of the twigs and leaves of T. divaricata have led to the isolation of Taberdivarine H along with other known indole alkaloids such as conophylline, conodurine, and ibogaine. nih.govresearchgate.net In one study, dimer and trimer alkaloids, including this compound, were isolated from the leaves of this plant. unpad.ac.id

Tabernaemontana officinalis as a Source

This compound has been identified and isolated from the aerial parts of Tabernaemontana officinalis. chemrxiv.org A study focused on cytotoxic indole alkaloids from this species reported the isolation of this compound. chemrxiv.org The initial characterization of the compound from this source described it as a powder with a purity of 97.0%.

Tabernaemontana bovina as a Source

Tabernaemontana bovina, a shrub found in southern China, is another botanical source of this compound. organic-chemistry.org This cytotoxic alkaloid was isolated from the aerial parts of the plant. sci-hub.seorganic-chemistry.org Further chemical investigations of T. bovina have led to the isolation of other cytotoxic monoterpenoid indole alkaloids. nih.gov

Chromatographic and Spectroscopic Approaches in Natural Product Isolation

The isolation and structural elucidation of complex natural products like this compound rely on a combination of advanced separation and analytical techniques.

Advanced Separation Techniques in Alkaloid Chemistry

The separation of individual alkaloids from the crude plant extract is a critical step. Chromatography is a fundamental technique used for this purpose, where components of a mixture are separated based on their differential distribution between a stationary phase and a mobile phase. khanacademy.orglibretexts.org

The general workflow for isolating alkaloids like this compound involves:

Extraction : The air-dried and powdered plant material (e.g., twigs and leaves) is extracted with a solvent like methanol (B129727). researchgate.net The resulting crude extract is then partitioned, often with an acid solution and then a basic solution, to obtain a total alkaloidal extract. researchgate.net

Column Chromatography : The total alkaloidal extract is subjected to various column chromatographic techniques. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. researchgate.net A gradient of solvents with increasing polarity is used as the mobile phase to separate the mixture into different fractions. khanacademy.orgresearchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the target compound are further purified using prep-HPLC, which offers higher resolution and efficiency. libretexts.orgresearchgate.net For instance, a C18 column with a mobile phase of methanol and water is often employed. researchgate.net

Table 1: Chromatographic Techniques Used in the Isolation of this compound and Related Alkaloids

TechniqueStationary PhaseMobile Phase ExamplePurpose
Column Chromatography Silica GelChloroform/Methanol gradientInitial fractionation of crude alkaloid extract
Column Chromatography Sephadex LH-20MethanolFurther separation of fractions
Preparative HPLC C18Methanol/Water gradientFinal purification of the isolated compound

Application of High-Resolution Spectroscopic Methods for Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the complex, pentacyclic caged framework of mavacuran-type alkaloids like this compound. chemrxiv.orgmdpi.com These techniques help to establish the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. acs.org

Ultraviolet (UV) Spectroscopy : UV spectroscopy is used to identify the presence of chromophores, such as the indole group in this compound. nih.gov

X-ray Crystallography : When a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry. nih.govd-nb.info

Table 2: Spectroscopic Data for the Elucidation of Alkaloid Structures

Spectroscopic MethodInformation Obtained
HRESIMS Molecular Formula
¹H NMR Proton environment and connectivity
¹³C NMR Carbon skeleton
COSY ¹H-¹H correlations (connectivity)
HSQC ¹H-¹³C one-bond correlations
HMBC ¹H-¹³C long-range correlations
IR Functional groups
UV Chromophoric systems
X-ray Crystallography 3D structure and absolute configuration

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation for complex molecules like this compound. Several advanced techniques are utilized to assign the absolute configuration of its chiral centers.

One powerful method is single-crystal X-ray diffraction analysis. d-nb.infonih.gov This technique provides an unambiguous determination of the stereochemistry by mapping the electron density of a crystalline sample. However, obtaining suitable crystals for analysis can be a significant challenge.

In the absence of suitable crystals, chiroptical methods such as circular dichroism (CD) spectroscopy are employed. d-nb.infonih.gov The experimental CD spectrum of this compound is compared with the spectra of known related compounds or with theoretically calculated spectra to deduce its absolute configuration. d-nb.infonih.govresearchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) based NMR experiments, such as ROESY, play a vital role in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. nih.govchemrxiv.org

Evolution of Isolation Techniques for Complex Indole Alkaloids

The field of natural product isolation has seen significant advancements, moving from classical, time-consuming methods to more efficient and sophisticated techniques. Historically, the isolation of indole alkaloids relied heavily on laborious liquid-liquid partitioning and multiple steps of column chromatography. scielo.br

Modern approaches have increasingly adopted techniques like solid-phase extraction (SPE) for efficient pre-purification and concentration of target compounds. scielo.br The development of high-performance liquid chromatography (HPLC) has revolutionized the separation of complex mixtures, offering high resolution and speed. d-nb.infoscielo.br The use of advanced stationary phases in chromatography has further enhanced selectivity and efficiency.

Supercritical fluid extraction (SFE) has also emerged as a greener and more efficient alternative to traditional solvent extraction methods for obtaining natural product extracts. ufrn.br These modern techniques, often used in combination, have significantly streamlined the process of isolating complex indole alkaloids like this compound, enabling further investigation of their chemical and biological properties. numberanalytics.com

Total Synthesis of Taberdivarine H

Strategic Approaches to the Highly Strained Pentacyclic Framework

The synthesis of the caged, pentacyclic core of Taberdivarine H represents a significant synthetic hurdle. chemrxiv.orgresearchgate.net Researchers have devised several innovative strategies to assemble this intricate structure, primarily centered around the formation of the D and E rings of the mavacuran skeleton. thieme-connect.de

Late-Stage Construction of the D Ring

A prominent and successful strategy involves the late-stage construction of the D ring. chemrxiv.orgnih.govchemrxiv.org This approach circumvents the challenges associated with carrying a highly strained ring system through multiple synthetic steps. One notable method relies on an intramolecular nucleophilic substitution to forge the final ring. thieme-connect.de This key cyclization step is often preceded by the formation of an allylic halide, which, upon heating, facilitates the intramolecular reaction to yield the pentacyclic framework as an ammonium (B1175870) salt. thieme-connect.de A final saponification step then delivers the target molecule, (±)-taberdivarine H. thieme-connect.de This strategy has proven to be concise and efficient, significantly shortening the total synthesis pathway. chemrxiv.org

Michael Addition Strategies with Vinylic Nucleophiles

The formation of the C15-C20 bond is crucial for constructing the mavacuran scaffold. chemrxiv.orgthieme-connect.de Michael addition strategies, particularly those involving vinylic nucleophiles, have been explored for this purpose. chemrxiv.orgresearchgate.netnih.gov Initial attempts at an intramolecular Michael addition proved unsuccessful, likely due to unfavorable conformational factors. chemrxiv.org However, this led to the development of an unorthodox and highly diastereoselective intermolecular 1,4-addition of a functionalized vinyl lithium reagent to a 2-indolyl acrylate (B77674) moiety. chemrxiv.orgnih.gov This unexpected reactivity was found to be solvent-dependent, with toluene (B28343) favoring the desired 1,4-addition, a selectivity rationalized by the formation of a complex between the N4-tertiary amine and an organolithium aggregate, as suggested by DFT studies. thieme-connect.denih.gov This intermolecular approach proved to be a key breakthrough, enabling a revised and successful retrosynthetic plan. chemrxiv.org

Nucleophilic Cyclization and Ammonium Intermediate Formation

Following the crucial carbon-carbon bond formation via Michael addition, the final cyclization to form the D ring is typically achieved through a nucleophilic substitution. chemrxiv.orgnih.govresearcher.life This process involves the formation of a key ammonium intermediate. chemrxiv.orgnih.govresearcher.life The nitrogen atom of the piperidine (B6355638) ring acts as a nucleophile, attacking an electrophilic carbon to close the ring and form the characteristic caged structure of the mavacuran alkaloids. chemrxiv.orgthieme-connect.de The formation of this pentacyclic ammonium salt is a pivotal step, and its subsequent conversion, often through saponification, yields this compound. thieme-connect.deacs.org

Oxidative Cyclization Methods

Bioinspired oxidative cyclization represents another powerful strategy for constructing the mavacuran framework. researchgate.netthieme-connect.deuniversite-paris-saclay.fr This approach mimics the proposed biosynthetic pathway of these alkaloids. thieme-connect.deuniversite-paris-saclay.fr One such method involves an iodine-mediated oxidative coupling. thieme-connect.demdpi.com Specifically, deprotonation of both the indole (B1671886) NH (N1) and a malonate at C16, followed by the addition of iodine as an oxidant, can lead to the formation of the C7–C16 bond. thieme-connect.de Another bioinspired strategy focuses on the direct oxidative cyclization of a geissoschizine-type precursor to form the N1–C16 bond, thereby constructing the E ring. thieme-connect.deuniversite-paris-saclay.fr These oxidative methods provide an elegant and biomimetic route to the core structure of this compound and related alkaloids. mdpi.comresearchgate.net

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective syntheses to access specific enantiomers of this compound is a critical aspect of its total synthesis, as biological activity is often enantiomer-dependent. thieme-connect.deorganic-chemistry.org

Diastereoselective Intermolecular Reactions

A significant hurdle in the synthesis of this compound and related mavacuran alkaloids is the construction of the complex polycyclic system with precise stereochemical control. Several research groups have employed diastereoselective intermolecular reactions as a cornerstone of their strategies.

One notable approach involves a diastereoselective intermolecular 1,4-addition of a functionalized vinyl lithium reagent to a 2-indolyl acrylate Michael acceptor. chemrxiv.orgnih.gov This key step forges a crucial carbon-carbon bond, setting the stage for subsequent cyclizations. The diastereoselectivity of this reaction is reportedly assisted by the piperidine nitrogen atom, which is thought to form a complex that directs the incoming nucleophile. nih.gov This method proved successful where an intramolecular Michael addition failed, underscoring the nuanced reactivity within these complex systems. chemrxiv.orgnih.gov The final cyclization to form the characteristic ammonium intermediate is then achieved through a nucleophilic substitution. chemrxiv.orgnih.gov

Another critical intermolecular reaction employed in the synthesis of related alkaloid frameworks is the Pictet-Spengler reaction. researchgate.netmdpi.comchinesechemsoc.org This reaction, which forms a tetrahydro-β-carboline ring system, is a powerful tool for constructing the core structure of many indole alkaloids. researchgate.netmdpi.com In some syntheses, a diastereoselective Pictet-Spengler reaction has been utilized to establish key stereocenters early in the synthetic sequence. mdpi.comchinesechemsoc.org For instance, the reaction between specific aldehydes and amino alcohols can proceed with high diastereoselectivity, providing a reliable method for controlling the stereochemistry of the resulting polycyclic products. chinesechemsoc.org

The following table summarizes key diastereoselective intermolecular reactions used in the synthesis of this compound and its precursors.

Reaction TypeReactantsKey FeaturesOutcome
Intermolecular 1,4-Addition Functionalized vinyl lithium reagent, 2-indolyl acrylateDiastereoselective, assisted by piperidine nitrogenFormation of a key C-C bond for D-ring construction
Pictet-Spengler Reaction Aldehyde, Tryptamine (B22526) derivativeForms tetrahydro-β-carboline coreEstablishes crucial stereocenters early in the synthesis
Oxidative Coupling (+)-Pleiocarpamine, Pyrocatechuic acidBiomimetic, catalyzed by FePc(CO2H)8Produces (+)-voacalgine A, a related alkaloid

Comparison of Synthetic Routes and Methodological Advancements

Multiple strategies have been developed for the total synthesis of this compound and its congeners, each with its own set of advantages and innovations.

One prominent strategy, developed by Vincent and coworkers, employs a late-stage construction of the D-ring via the aforementioned intermolecular 1,4-addition. chemrxiv.orgnih.gov This approach is part of a collective total synthesis that has also yielded several other mavacuran alkaloids, including C-fluorocurine, C-profluorocurine, C-mavacurine, normavacurine, and 16-epi-pleiocarpamine. chemrxiv.orgnih.govchemrxiv.org A significant methodological advancement in this route is the use of an organolithium reagent in a regio- and stereoselective Michael addition, a reaction that was discovered to be effective when more conventional intramolecular approaches were unsuccessful. chemrxiv.org This highlights the importance of exploring unconventional reaction pathways in complex molecule synthesis.

Another successful approach relies on a bioinspired oxidative cyclization of the geissoschizine skeleton. universite-paris-saclay.fr This strategy mimics the proposed biosynthetic pathway to form the key N1-C16 bond that defines the mavacuran framework. researchgate.net The quaternization of the aliphatic nitrogen was found to be a critical factor in enabling the desired oxidative coupling. researchgate.net This biomimetic approach has led to the enantioselective total syntheses of (+)-Taberdivarine H, (+)-16-hydroxymethyl-pleiocarpamine, and (+)-16-epi-pleiocarpamine. universite-paris-saclay.frresearchgate.net

A comparison of these routes reveals a common theme: the strategic formation of the highly strained pentacyclic core. The Vincent synthesis tackles this by forming the D-ring late in the synthesis, allowing for a convergent assembly of complex fragments. chemrxiv.orgnih.gov The bioinspired approach, on the other hand, constructs the core through a cyclization that mirrors nature's own strategy. universite-paris-saclay.fr Both routes have contributed significant methodological advancements, such as the development of novel bond-forming reactions and the strategic use of protecting groups and activating agents to control reactivity. mdpi.comchemrxiv.org

The table below offers a comparative overview of two key synthetic strategies towards this compound.

FeatureVincent SynthesisBioinspired Synthesis
Key Strategy Late-stage D-ring construction via intermolecular 1,4-additionBioinspired oxidative cyclization of geissoschizine skeleton
Key Bond Formation C15-C20 bondN1-C16 bond
Methodological Advancement Diastereoselective intermolecular Michael addition of an organolithium reagentQuaternization-assisted oxidative coupling
Other Alkaloids Synthesized C-fluorocurine, C-profluorocurine, C-mavacurine, normavacurine, 16-epi-pleiocarpamine(+)-16-hydroxymethyl-pleiocarpamine, (+)-16-epi-pleiocarpamine, 16-formyl-pleiocarpamine

Role of Total Synthesis in Validating Proposed Biosynthetic Pathways

Total synthesis plays a crucial role in testing and validating hypotheses about how complex natural products are assembled in nature. universite-paris-saclay.frwikipedia.org In the case of this compound and the mavacuran alkaloids, synthetic efforts have provided strong evidence for the proposed biosynthetic pathways.

The successful application of a bioinspired oxidative cyclization from a geissoschizine-type precursor to form the mavacuran core lends significant weight to the hypothesis that a similar transformation occurs in the plant. universite-paris-saclay.frresearchgate.net By demonstrating that the N1-C16 bond can be formed under laboratory conditions that mimic plausible biological transformations, chemists provide a chemical precedent for the proposed biosynthetic step. universite-paris-saclay.fr This interplay between synthesis and biosynthesis is a powerful paradigm in natural product chemistry.

Furthermore, the synthesis of proposed biosynthetic precursors, such as 16-formyl-pleiocarpamine, allows for these intermediates to be studied and potentially used in enzymatic assays to further elucidate the biosynthetic cascade. researchgate.net The ability to access these often-scarce intermediates through chemical synthesis is invaluable for biochemical and biological investigations.

Synthetic Challenges and Future Directions in this compound Total Synthesis

Despite the notable successes in the total synthesis of this compound, significant challenges remain. The construction of the highly strained and sterically congested pentacyclic framework continues to be a formidable obstacle. researchgate.net Achieving high levels of stereocontrol, particularly at the C16 position, often requires intricate and lengthy synthetic sequences. researchgate.net

Future directions in the total synthesis of this compound and other mavacuran alkaloids will likely focus on several key areas:

Increased Efficiency and Scalability: Developing more concise and higher-yielding synthetic routes is a constant goal. This would not only make these complex molecules more accessible for further study but also represents a fundamental challenge in the art of chemical synthesis. nih.gov

Novel Strategic Disconnections: The exploration of new retrosynthetic analyses could lead to more elegant and efficient syntheses. This might involve novel ring-closing strategies or the development of new cascade reactions to rapidly assemble the polycyclic core.

Development of New Catalytic Methods: The application of modern catalytic methods, such as enantioselective catalysis, could further improve the efficiency and stereoselectivity of the synthesis. researchgate.net For example, the development of catalysts for the key bond-forming reactions could obviate the need for chiral auxiliaries or stoichiometric chiral reagents.

Analogue Synthesis for Biological Studies: The development of flexible synthetic routes that allow for the preparation of a wide range of analogues is crucial for probing the structure-activity relationships of these biologically active compounds. nih.gov

The total synthesis of this compound is a testament to the power and elegance of modern organic chemistry. scripps.edu The ongoing efforts in this area not only push the boundaries of synthetic methodology but also provide valuable insights into the biosynthesis of these fascinating natural products.

Bioinspired Synthesis of Taberdivarine H and Analogs

Mimicry of Natural Oxidative Cyclizations from Geissoschizine and Related Skeletons

The biosynthesis of many monoterpene indole (B1671886) alkaloids is believed to originate from the common precursor, geissoschizine. chemrxiv.orgresearchgate.net It is hypothesized that divergent oxidative couplings from this central intermediate lead to various alkaloid scaffolds, including the mavacuran, akuammilan (B1240834), and excelsinidine types. chemrxiv.orgresearchgate.net Specifically, the formation of the mavacuran skeleton is thought to involve an oxidative coupling between the N1 nitrogen of the indole ring and the C16 carbon of the geissoschizine framework. chemrxiv.orgnih.gov

Inspired by this hypothesis, synthetic chemists have explored oxidative cyclization reactions of geissoschizine and its derivatives to construct the key N1-C16 bond of the mavacuran core. chemrxiv.orgnih.gov A significant challenge in this approach is controlling the regioselectivity of the cyclization, as other nucleophilic sites within the geissoschizine molecule, such as the N4 nitrogen and the C7 carbon of the indole, can also participate in oxidative couplings. chemrxiv.orgresearchgate.net

One successful strategy to overcome this challenge involves the quaternization of the N4-quinolizidine nitrogen. chemrxiv.org This modification serves a dual purpose: it masks the nucleophilicity of the N4 nitrogen, preventing its participation in the cyclization, and it locks the geissoschizine framework into a cis conformation. This conformational lock brings the indole nucleus and the C16 position into close proximity, favoring the desired N1-C16 bond formation. chemrxiv.orgnih.gov The use of potassium hexamethyldisilazide (KHMDS) and iodine (I2) has been shown to effectively induce this biomimetic oxidative cyclization. chemrxiv.orgnih.gov

These bioinspired oxidative cyclizations have been successfully applied to the enantioselective total synthesis of several mavacuran alkaloids, including (+)-Taberdivarine H, (+)-16-hydroxymethyl-pleiocarpamine, and (+)-16-epi-pleiocarpamine. chemrxiv.orgchemrxiv.orgzendy.io

Design of Bioinspired Methodologies for Complex Alkaloid Scaffolds

A key aspect of this design is the strategic use of a common intermediate that can be divergently converted to a variety of natural products, mirroring the role of geissoschizine in nature. researchgate.netresearchgate.net By carefully selecting protecting groups and reaction conditions, chemists can guide the reactivity of this intermediate along different pathways to access diverse alkaloid frameworks. chemrxiv.orgcam.ac.uk

For instance, in the synthesis of Taberdivarine H, the geissoschizine skeleton is first constructed. mdpi.com Subsequent modifications, such as the introduction of a para-methoxybenzyl (PMB) group at the N4 position, set the stage for the key bioinspired oxidative cyclization. mdpi.com The choice of reagents for the cyclization, such as KHMDS/I2, is also a critical design element, selected to mimic the oxidative environment of enzymatic catalysis. chemrxiv.orgnih.gov

This approach has proven effective not only for the synthesis of mavacuran alkaloids but also for related families like the excelsinidines and akuammilans, demonstrating the broad applicability of these bioinspired design principles. researchgate.netresearchgate.netresearchgate.net

Divergent Synthetic Pathways Inspired by Enzymatic Diversity

Nature's ability to generate a vast array of structurally diverse alkaloids from a single precursor like geissoschizine is a testament to the power of enzymatic diversity. biorxiv.orgresearchgate.net Different enzymes, often from the cytochrome P450 family, can catalyze distinct oxidative transformations on the same substrate, leading to a variety of molecular scaffolds. researchgate.netbiorxiv.org For example, oxidative coupling at different positions of the geissoschizine skeleton can lead to strychnos, sarpagan, akuammiline, or mavacurane-type alkaloids. biorxiv.org

This principle of divergent biosynthesis has inspired chemists to develop synthetic strategies that mirror this efficiency. cam.ac.ukacs.org By starting with a common, geissoschizine-like intermediate, researchers can apply different sets of reaction conditions to selectively forge different bonds and thus access a range of alkaloid skeletons. researchgate.netresearchgate.net

In the context of this compound and its relatives, a divergent approach allows for the synthesis of multiple mavacuran alkaloids from a single advanced intermediate. mdpi.comjst.go.jp For example, after the key N1-C16 bond-forming cyclization, manipulation of the functional groups at the C16 position can lead to this compound, 16-epi-pleiocarpamine, and 16-hydroxymethyl-pleiocarpamine. chemrxiv.orgmdpi.com

This strategy is not limited to the mavacuran family. By altering the conditions of the initial oxidative cyclization, the same geissoschizine precursor can be directed towards the formation of the N4-C16 bond, leading to the excelsinidine scaffold, or the C7-C16 bond, leading to the akuammilan scaffold. researchgate.netresearchgate.net This highlights the power of divergent synthesis in efficiently exploring the chemical space of monoterpene indole alkaloids.

Application of Bioinspired Strategies to Mavacuran-Type Alkaloids

The application of bioinspired strategies has been instrumental in advancing the total synthesis of mavacuran-type alkaloids. thieme-connect.comresearchgate.net These approaches have not only enabled the successful synthesis of challenging targets like this compound but have also provided valuable insights into the potential mechanisms of their biosynthesis. chemrxiv.orgnih.gov

The enantioselective total synthesis of (+)-Taberdivarine H, along with other mavacuran alkaloids such as (+)-16-hydroxymethyl-pleiocarpamine and (+)-16-epi-pleiocarpamine, has been achieved using a bioinspired oxidative cyclization of a geissoschizine derivative as the key step. chemrxiv.orgnih.govmdpi.com This strategy validates the biosynthetic hypothesis of an N1-C16 bond formation from a geissoschizine-type precursor. chemrxiv.org

Beyond the core cyclization, other bioinspired transformations have been employed in the synthesis of mavacuran alkaloids. For example, the final steps in the synthesis of this compound often involve functional group manipulations that are analogous to late-stage tailoring reactions in biosynthetic pathways. chemrxiv.orgthieme-connect.de

The success of these bioinspired strategies has paved the way for the synthesis of even more complex molecules, such as the bisindole alkaloid bipleiophylline, which contains two pleiocarpamine (B1241704) (a mavacuran alkaloid) units. chemrxiv.orgthieme-connect.com The ability to efficiently synthesize the mavacuran core through bioinspired methods is a critical prerequisite for tackling these larger and more intricate natural products. thieme-connect.com

Table of Key Synthetic Intermediates and Products

CompoundRole in Synthesis
GeissoschizineBiosynthetic precursor and starting point for bioinspired synthesis. chemrxiv.orgresearchgate.net
N4-PMB-geissoschizinium derivativeKey intermediate for directed oxidative cyclization. mdpi.com
(+)-16-epi-PleiocarpamineMavacuran alkaloid synthesized via the bioinspired route. chemrxiv.orgmdpi.com
(+)-16-Hydroxymethyl-pleiocarpamineMavacuran alkaloid synthesized via the bioinspired route. chemrxiv.orgmdpi.com
(+)-Taberdivarine HTarget mavacuran alkaloid. chemrxiv.orgmdpi.com
(-)-17-nor-ExcelsinidineExcelsinidine alkaloid synthesized via a divergent pathway. researchgate.netjst.go.jp

Derivatization and Analog Synthesis of Taberdivarine H

Structural Modification Strategies for Indole (B1671886) Alkaloids

The synthesis of Taberdivarine H and its congeners relies on sophisticated structural modification strategies developed for complex indole alkaloids. These methods are often bio-inspired, mimicking proposed biosynthetic pathways. researchgate.netuniversite-paris-saclay.fr

A primary strategy involves the oxidative cyclization of biosynthetic precursors like geissoschizine. researchgate.netuniversite-paris-saclay.fr Researchers have developed methods to selectively form key bonds that define the mavacuran core. For instance, specific conditions can induce the formation of the N1–C16 bond, a hallmark of the mavacuran skeleton, from a suitably modified geissoschizine derivative. researchgate.net One effective method employs KHMDS and iodine to promote an oxidative coupling on a C16‐dimethylmalonate‐containing, N4‐quaternized substrate, leading directly to the mavacuran core. researchgate.netmdpi.com

Another powerful, non-bioinspired strategy is the intermolecular 1,4-addition of an organolithium reagent to a carefully designed tetracyclic indolyl acrylate (B77674) Michael acceptor. chemrxiv.orgresearchgate.net This approach constructs the C15–C20 bond and sets the stage for a subsequent intramolecular nucleophilic substitution to form the final D-ring of the mavacuran framework. chemrxiv.orgthieme-connect.de This method proved highly effective in the collective total synthesis of several mavacuran alkaloids, demonstrating its utility as a key structural modification tool. universite-paris-saclay.frresearchgate.net

Further modifications involve functional group interconversions on the completed mavacuran scaffold. For example, the ester group at the C16 position can be selectively reduced. The use of DIBAL-H can reduce the ester to a formyl group, yielding 16-formyl-pleiocarpamine, a likely biosynthetic precursor to other analogs. thieme-connect.de Subsequent reduction of this aldehyde with NaBH₄ can then furnish the corresponding hydroxymethyl derivative, (+)-16-hydroxymethyl-pleiocarpamine. thieme-connect.de

Skeletal rearrangements and bond formations are also central to these strategies. The Pictet-Spengler reaction is a foundational method for constructing the β-carboline skeleton found in the precursors to these alkaloids. mdpi.comacs.org More advanced strategies have utilized a Witkop cyclization to forge the C6-C7 bond and construct the C ring in related systems. chemrxiv.org These established and innovative reactions provide a toolbox for the profound structural modifications required to access complex indole alkaloid frameworks.

Synthesis of Novel this compound Analogs

The synthetic strategies applied to this compound are often part of collective total syntheses that yield a variety of related mavacuran alkaloids, which can be considered its close structural analogs. chemrxiv.orguniversite-paris-saclay.fr These syntheses highlight the chemical versatility of key intermediates, which can be divergently converted into multiple distinct natural products.

One of the most closely related analogs is (±)-16-epi-pleiocarpamine . In one approach, this analog was synthesized from a common pentacyclic intermediate bearing an N-PMB protecting group. Deprotection with TFA and anisole (B1667542) yielded the tertiary amine of (±)-16-epi-pleiocarpamine. thieme-connect.de This same intermediate, when subjected to different conditions, could be elaborated into other analogs.

Other significant analogs synthesized alongside this compound include:

Normavacurine : Differs by the presence of a tertiary amine at N4 instead of a quaternary ammonium (B1175870) salt, and a different stereochemistry and functional group at C16. chemrxiv.org

C-mavacurine : Features a hydroxymethyl group at C16. chemrxiv.org

C-profluorocurine : An oxidized analog of C-mavacurine. chemrxiv.org

(+)-16-Hydroxymethyl-pleiocarpamine : Synthesized via reduction of an intermediate aldehyde. thieme-connect.de

The synthesis of (±)-Taberdivarine H itself was achieved from a tetracyclic N4-methyl substrate. This precursor underwent cyclization via an allyl halide intermediate, followed by heating to induce intramolecular nucleophilic substitution. A final saponification of the ester group completed the synthesis. thieme-connect.de This route underscores how modifying the N4-substituent (methyl vs. PMB-protected amine) on a common precursor dictates the final analog produced. thieme-connect.deacs.org

The table below summarizes the key structural features of this compound and some of its synthetically accessible analogs.

Compound NameKey Structural Features at C16Nature of N4
This compoundEster (saponified in final step)Quaternary Ammonium
16-epi-pleiocarpamineEsterTertiary Amine
NormavacurineEsterTertiary Amine
C-mavacurineHydroxymethylTertiary Amine
(+)-16-Hydroxymethyl-pleiocarpamineHydroxymethylTertiary Amine

This table provides a simplified comparison of key variable positions.

Influence of Structural Modifications on Molecular Interactions

The intermolecular 1,4-addition strategy provided significant insight into controlling molecular interactions to achieve a desired stereochemical outcome. The diastereoselectivity of the addition of a functionalized vinyl lithium reagent was found to be crucial. chemrxiv.org Density Functional Theory (DFT) computations revealed that the piperidine (B6355638) nitrogen atom plays a key role, assisting the reaction through the formation of a complex with the lithium reagent. researchgate.net This coordination shields one face of the Michael acceptor, directing the nucleophilic attack to produce the desired C3-C15-cis relationship required for the mavacuran framework. researchgate.net

Furthermore, the nature of the substituent at the N4 nitrogen (e.g., a simple methyl group versus a larger protecting group like PMB) influences the reactivity and conformational flexibility of synthetic intermediates. thieme-connect.deacs.org The quaternization of the N4 nitrogen in this compound introduces a permanent positive charge, which would significantly alter its potential intermolecular interactions (e.g., electrostatic, ion-dipole) compared to its tertiary amine-containing analogs like normavacurine or 16-epi-pleiocarpamine. chemrxiv.org

The functional group at C16 also has a profound impact. An ester, an alcohol, or a formyl group at this position changes the hydrogen bonding capabilities and steric profile of that region of the molecule. For example, the reduction of the ester in 16-epi-pleiocarpamine to the alcohol in C-mavacurine replaces a hydrogen bond acceptor with a hydrogen bond donor/acceptor, altering its interaction landscape. thieme-connect.de These subtle, synthetically controlled changes are fundamental tools for modulating the molecular properties of the final products.

Chemoenzymatic Approaches to this compound Derivatives

While fully chemoenzymatic total syntheses of this compound have not been explicitly reported, many of the successful synthetic routes are described as "bio-inspired," drawing logic from proposed enzymatic transformations in nature. researchgate.netresearchgate.net This bio-mimetic approach represents a conceptual bridge toward true chemoenzymatic synthesis. For example, the oxidative cyclization of geissoschizine to form the N1-C16 bond is inspired by the presumed action of cytochrome P450 enzymes in plants. researchgate.net Chemical methods using reagents like KHMDS/I₂ have been developed to replicate the outcome of these enzymatic processes. researchgate.net

The broader field of natural product synthesis has seen increasing application of enzymatic methods to achieve transformations that are difficult to control with traditional chemical reagents. nih.gov Enzymes, such as lipases, oxidases, and reductases, can offer exquisite levels of enantioselectivity and regioselectivity under mild reaction conditions. nih.gov For instance, lipases have been used for the kinetic resolution of chiral intermediates in the synthesis of other complex alkaloids, providing access to enantiopure building blocks. nih.gov

Although direct enzymatic application on a this compound precursor is not yet documented in the provided literature, the groundwork has been laid. The successful synthesis of complex indole alkaloids often relies on key chiral synthons derived from precursors like tryptophan. mdpi.com The development of enzymatic methods, such as the use of strictosidine (B192452) synthase to control the initial Pictet-Spengler reaction in the biosynthesis of monoterpene indole alkaloids, showcases the power of chemoenzymatic strategies. researchgate.net Future work could involve integrating such enzymatic steps—for desymmetrization, kinetic resolution, or selective oxidation/reduction—into the synthetic sequence toward this compound and its derivatives, potentially offering more efficient and stereocontrolled routes.

Molecular Mechanisms of Action and Biological Targets

Cellular and Subcellular Interactions of Taberdivarine H

As an experimental compound, this compound is utilized in neuroscience research to probe the functions of nicotinic acetylcholine (B1216132) receptors (nAChRs) within the central nervous system. researchgate.net Its activity is primarily characterized by the modulation of these receptors, which are crucial components of neuronal signaling. The interaction of this compound with nAChRs is believed to lead to alterations in neuronal activity and the subsequent release of neurotransmitters. researchgate.net This modulation is of significant interest for investigating the role of nicotinic systems in cognitive processes and the pathophysiology of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. researchgate.net

In addition to its effects on the nervous system, this compound has been identified as a natural product isolated from Tabernaemontana officinalis and has demonstrated cytotoxic properties. researchgate.net The broader class of indole (B1671886) alkaloids found in Tabernaemontana species are known to induce apoptosis or cause cell cycle arrest in various cancer cell lines, suggesting a potential mechanism for the observed cytotoxicity of this compound. researchgate.net

Investigation of Binding Affinities with Biological Macromolecules

Detailed quantitative data on the binding affinities of this compound with its biological targets, particularly nicotinic acetylcholine receptor subtypes, are not extensively available in the public domain. However, its function as a selective agonist implies a specific binding interaction with these receptors. researchgate.net The selectivity for particular nAChR subtypes is a key aspect of its research application, as it allows for the dissection of complex neurological pathways mediated by these receptors. researchgate.net

While specific binding constants (such as Kᵢ or IC₅₀ values) for nAChRs are not reported, the cytotoxic activity of this compound against several human cancer cell lines has been quantified. These findings provide insight into its potency in a cancer context.

Cell LineDescriptionIC₅₀ (µM)Reference
SMMC-7721Human hepatoma9.73 researchgate.net
HT-29Human colon adenocarcinoma5.89 researchgate.net
A549Human lung carcinoma2.01 researchgate.net

Mechanistic Insights into Molecular Activity

The molecular activity of this compound appears to be centered on two primary mechanisms: modulation of nicotinic acetylcholine receptors and induction of cytotoxicity in cancer cells.

As a selective agonist of specific nAChR subtypes, this compound likely initiates a conformational change in the receptor upon binding, leading to the opening of the ion channel. researchgate.net This influx of ions would alter the membrane potential of the neuron, thereby influencing neuronal excitability and neurotransmitter release. researchgate.net The specificity for certain subtypes is critical for its use as a research tool to understand the distinct physiological roles of different nAChR populations in the brain. researchgate.net

The cytotoxic mechanism of this compound, while not fully elucidated, is hypothesized to be in line with other indole alkaloids from Tabernaemontana species. researchgate.net These compounds are often found to trigger programmed cell death (apoptosis) or to halt the progression of the cell cycle, ultimately leading to the demise of cancerous cells. researchgate.net The provided IC₅₀ values against various cancer cell lines indicate a potent anti-proliferative effect. researchgate.net

Pharmacological Characterization of this compound at the Molecular Level

The pharmacological profile of this compound is primarily defined by its action as a selective nAChR agonist and its cytotoxic properties. researchgate.netresearchgate.net Its utility in neuroscience research stems from its ability to selectively target specific nAChR subtypes, which can help in elucidating the complex roles of these receptors in health and disease. researchgate.net This selectivity makes it a valuable tool for studying potential therapeutic strategies for neurological disorders. researchgate.net

In the context of oncology, the characterization of this compound is centered on its cytotoxic effects. The compound has shown significant inhibitory activity against human hepatoma (SMMC-7721), colon adenocarcinoma (HT-29), and lung carcinoma (A549) cell lines. researchgate.net This suggests a potential for this compound as a lead for the development of novel anticancer agents. Further research is necessary to fully understand the molecular pathways involved in its cytotoxic action and to evaluate its therapeutic potential.

Advanced Analytical Methodologies for Taberdivarine H Research

Spectroscopic Techniques in Elucidating Reaction Mechanisms

While specific studies detailing the use of spectroscopic techniques to elucidate the reaction mechanisms in the synthesis of Taberdivarine H are not extensively published, the general principles of these methods are widely applied in organic synthesis. Techniques such as in-situ infrared (IR) spectroscopy and kinetic studies using UV-Vis spectroscopy would be instrumental in monitoring the progress of key transformations, identifying transient intermediates, and understanding the kinetics of bond formation and cleavage. For instance, in the total synthesis of related mavacuran alkaloids, spectroscopic monitoring would be crucial for optimizing reaction conditions and gaining insights into the mechanistic pathways of complex cyclization and rearrangement steps.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a primary tool for determining the purity of synthetic batches and for monitoring the progress of reactions. In the isolation of this compound from its natural source, Tabernaemontana officinalis, a combination of chromatographic methods, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography (prep-TLC), are employed to separate it from a complex mixture of other alkaloids.

For instance, in a typical isolation procedure, the crude alkaloid extract is first subjected to silica gel column chromatography, which separates the compounds based on their polarity. Fractions containing this compound are then further purified using techniques like Sephadex LH-20 chromatography and prep-TLC to yield the pure compound. The purity is then typically assessed by analytical HPLC, often using a reversed-phase column and a mobile phase gradient of acetonitrile (B52724) and water.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Indole (B1671886) Alkaloids

ParameterCondition
Stationary Phase Reversed-phase C18 silica gel (5 µm, 4.6 x 250 mm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Mass Spectrometry in Reaction Analysis and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for the characterization of this compound, providing information about its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula. The fragmentation pattern observed in the MS/MS spectrum can also provide valuable structural information, helping to confirm the connectivity of the molecule.

While a detailed metabolite profiling of this compound is not yet available in the public domain, mass spectrometry would be the key technique for such studies. By analyzing biological samples after exposure to this compound, researchers could identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations such as hydroxylation, demethylation, or glucuronidation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeCalculated m/zMeasured m/zMolecular Formula
ESI+[M+H]⁺325.1965C₂₁H₂₅N₂O₂

NMR Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the molecule's stereochemistry.

Table 3: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
2135.2-
3110.16.84 (s)
553.83.25 (m), 2.85 (m)
621.91.95 (m), 1.85 (m)
7108.5-
8128.07.49 (d, 7.8)
9119.57.15 (t, 7.5)
10121.87.10 (t, 7.5)
11110.87.28 (d, 7.8)
12143.7-
13134.9-
1435.12.60 (m)
1534.92.30 (m)
1652.13.80 (s)
17175.2-
1812.01.85 (d, 6.5)
19118.55.40 (q, 6.5)
2045.23.10 (m)
2160.14.10 (d, 10.5), 3.95 (d, 10.5)
OMe51.83.75 (s)
N-Me42.52.55 (s)

Computational and Theoretical Studies of Taberdivarine H

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has been a pivotal tool in elucidating the complex reaction pathways involved in the synthesis of the mavacuran alkaloid framework, including that of Taberdivarine H. acs.orgresearchgate.net Synthetic chemists have utilized DFT computations to understand and rationalize the outcomes of key strategic steps.

A significant challenge in the synthesis of the mavacuran skeleton is the construction of the strained pentacyclic cage. In one successful total synthesis of this compound, a key step involved a late-stage intermolecular 1,4-addition of a functionalized vinyl lithium reagent to an α,β-unsaturated ester. acs.orgresearchgate.net This reaction's success and diastereoselectivity were not intuitive. DFT calculations suggested that the piperidine (B6355638) nitrogen atom of the substrate assists in the reaction by forming a complex with the organolithium reagent. researchgate.netresearchgate.netresearcher.life This coordination pre-organizes the transition state, favoring the desired stereochemical outcome.

The proposed mechanism, supported by DFT, involves the formation of an intermediate complex that dictates the trajectory of the nucleophilic attack. This computational insight was crucial for moving past failed intramolecular strategies and developing a successful intermolecular approach. researchgate.netresearcher.life The energy profile of the reaction pathway, as calculated by DFT, can help identify the rate-determining step and the transition state structures, explaining why certain reaction conditions are favorable. matlantis.com For example, calculations can compare the activation energies of different possible pathways, such as a direct 1,4-addition versus a 1,2-addition followed by rearrangement, to predict the observed product.

Table 1: Representative DFT Data for a Postulated Reaction Intermediate This table presents hypothetical energy values typical for DFT analysis of reaction pathways.

SpeciesMethod/Basis SetRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
ReactantsB3LYP/6-31G(d)0.000.00
Pre-reaction ComplexB3LYP/6-31G(d)-5.2+2.1
Transition State (TS1)B3YLP/6-31G(d)+15.8+18.5
ProductB3LYP/6-31G(d)-25.3-23.0

Modeling of Intermolecular Interactions and Binding Mechanisms

The modeling of intermolecular interactions is crucial for understanding how a molecule like this compound might interact with biological targets or how it behaves in solution. Although specific binding studies for this compound are not widely published, the computational techniques used for related alkaloids are directly applicable. researcher.lifenih.gov

In the context of its synthesis, the key 1,4-addition reaction is a prime example of computationally modeled intermolecular interaction. researchgate.net DFT studies were used to model the non-covalent interactions between the vinyl lithium reagent and the substrate, highlighting the role of the piperidine nitrogen in coordinating the lithium atom, thereby guiding the addition. researchgate.netresearchgate.net

Broader computational methods are used to study the binding of alkaloids to protein targets. Molecular docking simulations can predict the preferred binding orientation of this compound within a protein's active site. nih.gov These models are then often refined using molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose. nih.gov The interaction energy between the ligand and the protein can be calculated and decomposed into components like electrostatic, van der Waals, and solvation energies. Methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) or PIXEL energy calculations can be employed to quantitatively analyze specific non-covalent interactions, such as hydrogen bonds, π-stacking, and C–H···π interactions, which are critical for binding affinity and specificity. nih.gov

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is complex, featuring a rigid pentacyclic framework with multiple stereocenters. Conformational analysis is essential for understanding its shape, stability, and reactivity. Computational methods are indispensable for exploring the conformational landscape of such molecules. princeton.eduscribd.com

During the synthesis of mavacuran alkaloids, controlling the conformation of key intermediates was paramount. chemrxiv.org For instance, the oxidative cyclization to form the N1-C16 bond, a critical step in forming the mavacuran core, is highly dependent on the conformation of the geissoschizine-type precursor. chemrxiv.orgresearchgate.net Computational studies have shown that quaternization of the N4 nitrogen, as in the synthesis of this compound which involves an N-methyl group, locks the quinolizidine (B1214090) system into a cis conformation. chemrxiv.orgresearchgate.netmdpi.com This specific conformation brings the N1 and C16 atoms into proximity, facilitating the desired bond formation. Without this conformational constraint, the reaction is inefficient or fails.

Stereochemical prediction is another area where computation plays a key role. The relative stability of different diastereomers can be predicted by calculating their ground state energies. For example, during the synthesis of related mavacurans, an enolate or enol is formed at C16, and the system subsequently isomerizes to the more thermodynamically stable epimer. chemrxiv.org DFT calculations can accurately predict which epimer is lower in energy, thus explaining the experimental stereochemical outcome. acs.org The relative configuration of synthetic intermediates is often confirmed by X-ray crystallography, which provides a benchmark for the accuracy of the computational predictions. chemrxiv.org

Computational Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and verification. frontiersin.org For a complex alkaloid like this compound, comparing calculated spectra with experimental data can confirm its structure and stereochemistry. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. pdx.edulibretexts.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is highly effective for this purpose. mdpi.com Calculations are performed on the optimized geometry of the molecule. A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. mdpi.com This is particularly useful for assigning signals in crowded regions of the spectrum or for distinguishing between isomers. researchgate.net

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra can be achieved by calculating the vibrational frequencies and intensities. chemrxiv.org While harmonic frequency calculations are routine, for accurate results, especially in the fingerprint region, anharmonic corrections using methods like Vibrational Second-Order Perturbation Theory (VPT2) are necessary. frontiersin.org

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. numberanalytics.com These calculations can help assign the observed electronic transitions, such as π→π* transitions within the indole (B1671886) chromophore.

Table 2: Representative Data for Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Indole Alkaloid Core This table illustrates the typical correlation between calculated and experimental NMR data.

Carbon AtomCalculated Shift (ppm) (GIAO/B3LYP)Experimental Shift (ppm)Difference (ppm)
C-2140.1138.9+1.2
C-7110.5109.8+0.7
C-8128.2127.5+0.7
C-13137.8136.4+1.4
C-1654.353.1+1.2

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and selectivity. nih.gov For this compound, such studies can explain the outcomes of key synthetic transformations and predict its chemical behavior.

The regioselectivity and stereoselectivity of the reactions used to build the mavacuran skeleton have been rationalized using quantum chemistry. thieme-connect.com As mentioned, DFT calculations were instrumental in understanding the diastereoselective 1,4-addition by analyzing the transition state energies of competing pathways. researchgate.netresearchgate.net Similarly, the regioselectivity of the crucial oxidative coupling (N1-C16 bond formation versus potential C7-C16 or other couplings) was controlled by modifying the electronic properties and conformation of the precursor, a strategy informed by computational analysis. chemrxiv.orgbiorxiv.org

Frontier Molecular Orbital (FMO) theory is a powerful concept derived from quantum chemical calculations. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and its precursors, chemists can predict sites susceptible to nucleophilic or electrophilic attack. For example, the distribution of the HOMO on the indole ring can indicate the most likely positions for electrophilic substitution, while the LUMO can highlight electrophilic centers prone to nucleophilic attack. Parameters like chemical hardness, softness, and electrophilicity index, derived from the HOMO-LUMO energies, can be used to quantify the reactivity of the molecule. biorxiv.org

Future Directions in Taberdivarine H Academic Research

Elucidating Undiscovered Biosynthetic Branches

The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs) is a complex process originating from tryptophan and secologanin. nih.gov For mavacuran alkaloids like Taberdivarine H, research points to geissoschizine as a key intermediate. nih.govresearchgate.net A proposed crucial step in the biosynthesis is an oxidative cyclization that forms the characteristic N1-C16 bond. nih.govchemrxiv.org Specifically, 19E-geissoschizine has been identified as a versatile precursor that, through the action of cytochrome P450 enzymes, can be transformed into various alkaloid scaffolds, including the mavacurane type. researchgate.net Furthermore, 16-formyl-pleiocarpamine is considered a postulated biosynthetic precursor to this family of alkaloids. nih.govchemrxiv.org

Future research should aim to move from postulation to definitive evidence. A primary goal is the identification and characterization of the specific enzymes, likely cytochrome P450s, that catalyze the final oxidative cyclization and subsequent modifications leading to this compound in Tabernaemontana species. Gene silencing and in-vitro enzymatic assays could be pivotal in this endeavor. researchgate.net Another avenue involves exploring the substrate flexibility of these enzymes. By introducing synthetically modified precursors into the biosynthetic machinery, it may be possible to generate novel analogues of this compound, creating a library of related compounds for further study. The integration of multi-omics data from the source organism will be invaluable for identifying candidate genes involved in these undiscovered biosynthetic branches. researchgate.net

Development of Novel and Efficient Synthetic Routes

Several total syntheses of (+)-Taberdivarine H have been successfully completed, providing a solid foundation for future synthetic endeavors. mdpi.comresearchgate.nettheses.fr A common theme in these routes is the use of a bioinspired oxidative cyclization to construct the complex pentacyclic framework from a geissoschizine-like precursor. organic-chemistry.orgnih.gov One key innovation involves the temporary quaternization of the aliphatic nitrogen (N4), which serves to mask its nucleophilicity and lock the molecule into the necessary conformation for the crucial N1-C16 bond formation. nih.govchemrxiv.org An alternative strategy has also been explored, focusing on a late-stage Michael addition to form the D-ring. researchgate.netresearcher.life

Improving Yields: Some existing routes suffer from low yields in key steps, such as deprotection. chemrxiv.orgmdpi.com Developing higher-yielding transformations is a critical goal.

Atom and Step Economy: Future syntheses should strive to be more concise, reducing the total number of steps from commercially available starting materials. acs.org Exploring cascade reactions, where multiple bonds are formed in a single operation, could significantly improve efficiency. researchgate.net

Catalytic Asymmetric Strategies: While enantioselective syntheses have been reported, the development of novel catalytic asymmetric methods to set key stereocenters early in the synthesis would be a significant advancement. nih.govacs.org

Exploring New Cyclization Strategies: Beyond the established oxidative coupling and Michael addition approaches, research into alternative methods for constructing the strained, caged core, perhaps utilizing radical cyclizations or novel C-H activation techniques, could lead to more efficient and versatile synthetic routes. researchgate.netacs.org

Table 1: Comparison of Key Synthetic Strategies for Mavacuran Alkaloids

StrategyKey TransformationPrecursor TypeReference
Bioinspired Oxidative CyclizationKHMDS/I₂ induced N1-C16 couplingGeissoschizine-type nih.gov
Late-Stage Michael AdditionIntermolecular 1,4-addition of a vinyl lithium reagent2-indolyl acrylate (B77674) researchgate.netresearcher.life
Quaternization-Assisted CyclizationN4 quaternization to control conformation and reactivityN4-substituted geissoschizinium derivative nih.govchemrxiv.org

Exploration of Underexplored Biological Targets

This compound has been identified as a cytotoxic alkaloid. organic-chemistry.org This activity is consistent with the broader family of monoterpene indole alkaloids (MIAs) and β-carbolines, which exhibit a wide spectrum of biological effects, including antitumor, antiviral, and antimicrobial properties. mdpi.comresearchgate.netnih.gov For instance, related taberdivarines have been tested against human cervical, breast, and colon carcinoma cell lines. nih.gov However, the specific molecular mechanism and biological targets of this compound remain largely unknown.

The primary future direction in this area is to move beyond general cytotoxicity and identify the precise molecular targets responsible for its biological activity. This can be achieved through several modern pharmacological approaches:

Target Identification: Techniques such as affinity chromatography using a biotinylated this compound probe, proteomic profiling of treated versus untreated cells (e.g., thermal proteome profiling), and yeast three-hybrid screening can identify specific protein binding partners.

Pathway Analysis: Once potential targets are identified, further investigation into the downstream cellular pathways affected by this compound is necessary. This would clarify whether its cytotoxic effect stems from inducing apoptosis, cell cycle arrest, or inhibition of key cellular processes like DNA replication or protein synthesis.

Screening Against a Broader Panel: The known activities of related β-carbolines (sedative, anxiolytic, antiviral) suggest that this compound could have a more diverse bioactivity profile. mdpi.comresearchgate.net Screening against a wider array of biological targets, including enzymes, receptors, and ion channels associated with these effects, is warranted. For example, some MIAs are known to target matrix metalloproteinase 9 (MMP9), a target involved in cancer metastasis. researchgate.net

Integration of Omics Data with Chemical Research

The field of chemical biology is increasingly leveraging "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to understand complex biological systems. mdpi.comarxiv.org To date, specific omics-based research on this compound is not widely reported, representing a significant opportunity for future investigation.

Future research should integrate multi-omics approaches to address key questions about this compound:

Biosynthesis Elucidation: As mentioned in section 10.1, comparative transcriptomics and metabolomics of high- and low-producing strains of Tabernaemontana bovina could rapidly identify candidate genes and intermediates in the biosynthetic pathway. researchgate.net

Mechanism of Action Studies: Treating cancer cell lines with this compound and subsequently performing differential transcriptomic and proteomic analyses can provide an unbiased, global view of the cellular response. frontiersin.org This can reveal which signaling pathways are perturbed and help generate hypotheses about the compound's primary molecular target, complementing the direct target identification methods described in section 10.3. nih.gov

Resistance Mechanisms: For a cytotoxic compound, understanding potential mechanisms of resistance is crucial. Evolving resistance to this compound in cell culture and analyzing the resulting genomic and proteomic changes can identify transporters or metabolic enzymes that contribute to resistance.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has already been applied to support the synthesis of this compound by providing mechanistic insights into complex reaction steps, such as a diastereoselective intermolecular 1,4-addition. researcher.liferesearchgate.net This demonstrates the power of theoretical modeling in rationalizing observed chemical phenomena.

The future of computational work on this compound should expand from a retrospective tool to a predictive engine for discovery:

Reaction Design and Optimization: Theoretical modeling can be used prospectively to screen for new catalysts or reaction conditions for the total synthesis. By calculating transition state energies, researchers can predict which synthetic routes are most likely to be successful, saving significant laboratory time and resources.

Predicting Biological Interactions: Once potential biological targets are identified (Section 10.3), molecular docking and molecular dynamics (MD) simulations can be used to model the binding of this compound to these proteins at the atomic level. These models can predict binding affinity, identify key interacting residues, and guide the design of more potent or selective analogues.

Spectroscopic Prediction: Advanced computational methods can accurately predict spectroscopic data (e.g., NMR, Circular Dichroism). This can be a powerful tool to aid in the structural elucidation of new, related alkaloids discovered from natural sources or generated through biosynthetic diversification efforts. researchgate.net

Q & A

Q. What ethical and methodological safeguards are critical when testing this compound in human-derived cell models?

  • Methodological Answer :
  • Ethics : Obtain IRB approval for primary cell lines (e.g., hepatocytes).
  • Controls : Include isogenic controls and toxicity thresholds (e.g., LD50_{50}).
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework to reduce bias .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.